molecular formula C10H8ClN3S B14072389 6-Chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole CAS No. 10002-06-9

6-Chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole

Cat. No.: B14072389
CAS No.: 10002-06-9
M. Wt: 237.71 g/mol
InChI Key: ZLRXBUXCYWKUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- is a heterocyclic compound that features a benzimidazole core substituted with a chloro group and a dihydrothiazolyl moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzimidazole with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

10002-06-9

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H8ClN3S/c11-6-1-2-7-8(5-6)14-9(13-7)10-12-3-4-15-10/h1-2,5H,3-4H2,(H,13,14)

InChI Key

ZLRXBUXCYWKUIT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.